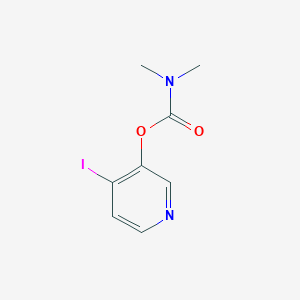

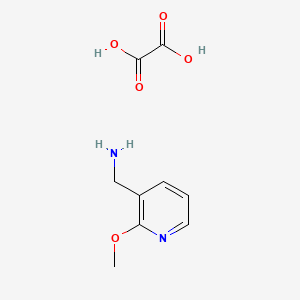

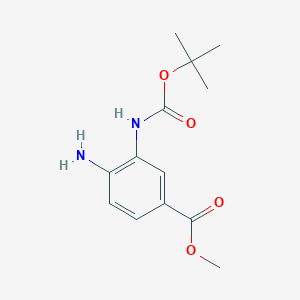

![molecular formula C12H7N3O B1459106 2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1550021-47-0](/img/structure/B1459106.png)

2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile” is a type of imidazole derivative. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of a catalyst. For example, a fluorescent chemosensor based on an imidazole furan conjugate was synthesized using the Mannich base technique with a Cu (II) catalyst .Chemical Reactions Analysis

This compound has been used as a colorimetric and fluorometric sensor for the detection of Ag+ ions and biothiols in living cells . It can selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm, accompanied by a rapid color change from yellow to orange .Physical And Chemical Properties Analysis

The compound exhibits high sensitivity to Ag+ in a linear dynamic range from 0.8–32 μM, with the detection limit of 66 nM . It also shows excellent selectivity toward Cu2+ ions over other metal ions in aqueous media through a “turn on−off” process .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antitumor Activity

Some furan derivatives have shown potential in cancer research. They have been used in the development of new drugs and have shown potential antitumor activity .

Fluorescent Detection

The compound has been used in the design of a simple fluorescent chemosensor . This chemosensor showed excellent selectivity toward Cu2+ ions over other metal ions in aqueous media through a “turn on−off” process .

Antifungal Activity

The compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Tyrosinase Inhibitors and Melanogenesis Inhibition

The compound has been used in the development of tyrosinase inhibitors . It has shown potent tyrosinase inhibitory activity, with respective IC50 values of 0.0433 µM and 0.28 µM for the monophenolase and diphenolase as substrates .

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been found to have antimicrobial activity . They have been used in the development of new drugs to treat various diseases .

Antipigmentation Agent

The compound has been used in the development of an antipigmentation agent . It attenuated melanin synthesis and cellular tyrosinase activity, simulated by α-melanocyte-stimulating hormone and 1-methyl-3-isobutylxanthine .

Sensor for Biothiols

The compound has been used in the development of a sensor for biothiols . It could selectively recognize and detect Ag+ ions via significant fluorescence quenching at 606 nm, accompanied by a rapid color change from yellow to orange .

Mecanismo De Acción

Target of Action

Furan derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Furan derivatives have been known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins .

Biochemical Pathways

Furan derivatives have been known to affect various biochemical pathways, often related to their target proteins .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOGXTRQEAGSJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

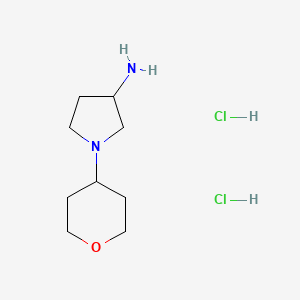

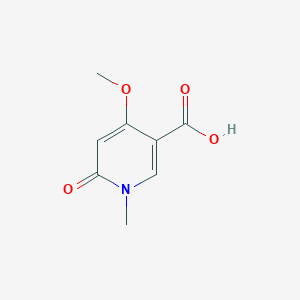

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)

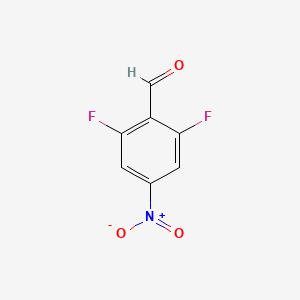

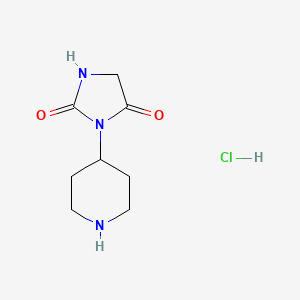

![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)

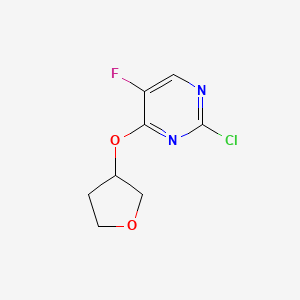

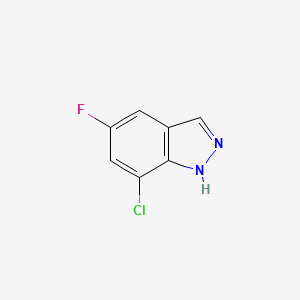

![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)